molecular formula C18H23NaO6S B12413883 Estriol 3-O-sulfate-d3 (sodium)

Estriol 3-O-sulfate-d3 (sodium)

Cat. No.: B12413883
M. Wt: 393.4 g/mol
InChI Key: JHJBSZBEDQZYJP-FWQJRZBHSA-M
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Description

Estriol 3-O-sulfate-d3 (sodium): is a deuterated form of estriol sulfate, a naturally occurring estrogen metabolite. This compound is often used in scientific research to study estrogen metabolism and its effects on various biological systems. The deuterium labeling helps in tracing and quantifying the compound in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estriol 3-O-sulfate-d3 (sodium) typically involves the sulfation of estriol with a deuterated sulfate source. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-OH position. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of Estriol 3-O-sulfate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Estriol 3-O-sulfate-d3 (sodium) can undergo various chemical reactions, including:

    Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield estriol.

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Estriol

    Oxidation: Estrone or other oxidized derivatives

    Reduction: Dihydroestriol

Scientific Research Applications

Chemistry: Estriol 3-O-sulfate-d3 (sodium) is used as a tracer in studies of estrogen metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in complex biological systems.

Biology: In biological research, this compound is used to study the role of estrogen sulfates in various physiological processes, including hormone regulation and reproductive health.

Medicine: Estriol 3-O-sulfate-d3 (sodium) is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogen compounds. It is also used in the development of hormone replacement therapies.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target estrogen receptors. It is also used in quality control processes to ensure the purity and potency of estrogen-based medications.

Mechanism of Action

Estriol 3-O-sulfate-d3 (sodium) exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as cell growth and differentiation.

Comparison with Similar Compounds

  • Estrone sulfate
  • Estradiol sulfate
  • Estriol sulfate

Comparison: Estriol 3-O-sulfate-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological studies. Compared to estrone sulfate and estradiol sulfate, estriol sulfate has a lower estrogenic activity but is still important in the regulation of estrogen metabolism. The deuterated form provides additional advantages in research applications, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C18H23NaO6S

Molecular Weight

393.4 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D;

InChI Key

JHJBSZBEDQZYJP-FWQJRZBHSA-M

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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